molecular formula C15H14N2O4S B5850591 2-(4-methoxy-2-nitrophenyl)sulfanyl-N-phenylacetamide

2-(4-methoxy-2-nitrophenyl)sulfanyl-N-phenylacetamide

Cat. No.: B5850591
M. Wt: 318.3 g/mol
InChI Key: ONSMTXZXWJPXBH-UHFFFAOYSA-N
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Description

2-(4-methoxy-2-nitrophenyl)sulfanyl-N-phenylacetamide is an organic compound with the molecular formula C15H14N2O4S. It is characterized by the presence of a sulfanyl group attached to a phenylacetamide moiety, with additional methoxy and nitro substituents on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxy-2-nitrophenyl)sulfanyl-N-phenylacetamide typically involves the reaction of 4-methoxy-2-nitrothiophenol with N-phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified by recrystallization from ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxy-2-nitrophenyl)sulfanyl-N-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-methoxy-2-nitrophenyl)sulfanyl-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-methoxy-2-nitrophenyl)sulfanyl-N-phenylacetamide involves its interaction with molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their activity. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-methoxy-2-nitrophenyl)sulfanyl-N-phenylacetamide is unique due to the combination of methoxy, nitro, and sulfanyl groups on the phenyl ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-methoxy-2-nitrophenyl)sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c1-21-12-7-8-14(13(9-12)17(19)20)22-10-15(18)16-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONSMTXZXWJPXBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)SCC(=O)NC2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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